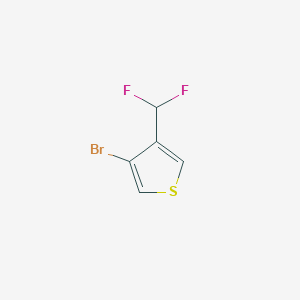

3-Bromo-4-(difluoromethyl)thiophene

Descripción

Significance of Organofluorine Heterocycles in Contemporary Chemical Science

Organofluorine compounds, particularly those incorporating heterocyclic motifs, hold a position of immense significance in contemporary chemical science. The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. numberanalytics.com Fluorine's high electronegativity, second only to oxygen, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability and bioavailability in drug candidates. tandfonline.comtandfonline.com It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are also fundamental to the development of new drugs and materials. numberanalytics.comtandfonline.com In fact, around 85% of all biologically active compounds feature a heterocyclic fragment. tandfonline.comnih.gov Consequently, the amalgamation of fluorine and heterocyclic chemistry has given rise to a powerful class of molecules with broad-ranging applications. tandfonline.com In medicinal chemistry, fluorinated heterocycles are integral to a multitude of blockbuster drugs, including antibiotics, anticancer agents, and anti-inflammatory medications. numberanalytics.comnih.gov The presence of fluorine can modulate the acidity or basicity of nearby functional groups, thereby improving a drug's affinity for its target receptor and its ability to permeate cell membranes. tandfonline.comnih.gov

Overview of the Thiophene (B33073) Nucleus in Chemical Synthesis and Materials Science

The thiophene nucleus, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile and widely utilized scaffold in both chemical synthesis and materials science. numberanalytics.comresearchgate.net Its structural similarity to benzene (B151609), yet with distinct electronic properties, makes it an attractive component in the design of complex molecules. numberanalytics.com The sulfur atom in the thiophene ring donates electron density to the aromatic system, making it more reactive than benzene in many electrophilic substitution reactions. numberanalytics.com This reactivity allows for the introduction of a wide array of functional groups onto the thiophene ring. numberanalytics.com

In the realm of pharmaceuticals, the thiophene ring is a common feature in numerous approved drugs, including the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine. nih.govresearchgate.net Its derivatives have been explored for a vast range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. nih.govnumberanalytics.com

In materials science, thiophene-based polymers, such as polythiophene, have garnered significant attention for their unique electronic and optical properties. numberanalytics.comresearchgate.net These materials are often semiconducting and are used in the development of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netresearchgate.net The ability to tune the properties of thiophene-based materials through chemical modification makes them highly adaptable for various technological applications. researchgate.net

Historical Context and Evolution of Fluorine Introduction in Thiophene Scaffolds

The history of fluorinated thiophenes is intertwined with the broader development of organofluorine chemistry. While the synthesis of the first organofluorine compounds dates back to the 19th century, the systematic exploration of their properties and applications gained momentum in the mid-20th century. A significant milestone was the introduction of fludrocortisone (B194907) in 1954, the first fluorinated steroid drug, which highlighted the profound impact that fluorine could have on biological activity. tandfonline.comnih.gov

The introduction of fluorine into the thiophene ring has historically presented synthetic challenges. Early methods for the fluorination of aromatic compounds were often harsh and lacked selectivity. One of the early reports on the fluorination of thiophene involved the use of cobalt trifluoride. acs.org Over the years, the development of more sophisticated fluorinating agents and synthetic methodologies has enabled the more controlled and efficient synthesis of fluorinated thiophenes.

The evolution of these synthetic methods can be broadly categorized:

Direct Fluorination: Early attempts involved direct fluorination using elemental fluorine, which was often difficult to control. More recently, milder and more selective electrophilic fluorinating agents, such as N-fluoropyridinium salts, have been developed. beilstein-journals.org

From Fluorinated Building Blocks: A common strategy involves the synthesis of thiophenes from acyclic precursors that already contain fluorine atoms. This approach allows for the precise placement of fluorine in the final heterocyclic structure. acs.org

Modification of Pre-functionalized Thiophenes: This involves the conversion of other functional groups on the thiophene ring, such as amino or bromo groups, into fluorine. For example, the Balz-Schiemann reaction, which converts an amino group to a fluoro group via a diazonium salt, has been applied to thiophene derivatives.

Recent advancements in catalysis, particularly transition-metal-catalyzed cross-coupling reactions, have further expanded the toolbox for synthesizing complex fluorinated thiophenes. nih.gov These modern methods offer greater control over regioselectivity and functional group tolerance, paving the way for the creation of novel fluorinated thiophene derivatives with tailored properties for specific applications. The development of methods for the regioselective fluorination of thiophene-based heterocycles continues to be an active area of research, driven by the demand for new materials in organic electronics. acs.org

Physicochemical Properties of 3-Bromo-4-(difluoromethyl)thiophene

| Property | Value |

| CAS Number | 1784977-09-8 |

| Molecular Formula | C₅H₃BrF₂S |

| Molecular Weight | 213.04 g/mol |

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-(difluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2S/c6-4-2-9-1-3(4)5(7)8/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGZYQLSKPADEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Bromo 4 Difluoromethyl Thiophene

Chemical Reactivity Profile of the Bromine Atom

The bromine atom at the 3-position of the thiophene (B33073) ring is a primary site for chemical transformations, participating in both nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

While thiophenes are generally more reactive towards electrophilic substitution, nucleophilic substitution can occur, particularly when the ring is substituted with electron-withdrawing groups. edurev.in The difluoromethyl group at the adjacent position, with its electron-withdrawing nature, can facilitate nucleophilic attack at the bromine-bearing carbon. Nucleophilic substitution on the thiophene ring is significantly more facile than on a corresponding benzene (B151609) ring. edurev.inuoanbar.edu.iq For instance, reactions with nucleophiles like piperidine (B6355638) have been observed with bromothiophenes. edurev.in

Role as an Electrophilic Site in Cross-Coupling Reactions

The bromine atom in 3-Bromo-4-(difluoromethyl)thiophene serves as an excellent electrophilic site for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. researchgate.net 3-Bromo-4-(difluoromethyl)thiophene can be effectively coupled with various aryl- and heteroarylboronic acids in the presence of a palladium catalyst and a base. nih.govnih.govnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netnih.gov For example, the use of aqueous n-butanol as a solvent has been shown to be efficient for the Suzuki coupling of aryl chlorides with thiophene boronic acids. nih.gov

Stille Coupling: The Stille reaction couples the organohalide with an organotin compound. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. organic-chemistry.org The reaction of 3-Bromo-4-(difluoromethyl)thiophene with various organostannanes, catalyzed by a palladium complex, would lead to the formation of a new carbon-carbon bond at the 3-position of the thiophene ring. wikipedia.orgrsc.org The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org

Heck Coupling: In the Heck reaction, the aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgthieme-connect.delibretexts.org 3-Bromo-4-(difluoromethyl)thiophene can undergo Heck coupling with various alkenes, leading to the introduction of a vinyl group at the 3-position. organic-chemistry.orgthieme-connect.de The reaction typically exhibits high regioselectivity and stereoselectivity, favoring the formation of the E-isomer. thieme-connect.de

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org 3-Bromo-4-(difluoromethyl)thiophene can be coupled with a variety of primary and secondary amines using a palladium catalyst with appropriate phosphine (B1218219) ligands and a base to form 3-amino-4-(difluoromethyl)thiophene derivatives. acs.orgnih.govresearchgate.net

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl-substituted thiophene |

| Stille | Ar-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl-substituted thiophene |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Vinyl-substituted thiophene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand / Base | Amino-substituted thiophene |

Chemical Reactivity Profile of the Difluoromethyl Group

The difluoromethyl (CF₂H) group significantly influences the reactivity of the thiophene ring and can itself undergo chemical transformations.

Inductive and Steric Effects on Thiophene Ring Reactivity

The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. tcichemicals.com This deactivates the thiophene ring towards electrophilic substitution, making such reactions more difficult compared to unsubstituted thiophene. researchgate.net The inductive effect also increases the acidity of the proton on the difluoromethyl group, allowing it to act as a hydrogen bond donor. mdpi.comresearchgate.net Sterically, the difluoromethyl group is larger than a hydrogen atom, which can influence the regioselectivity of reactions by hindering access to the adjacent C-5 position.

Transformations Involving the Difluoromethyl Moiety

While the C-F bonds in a difluoromethyl group are generally strong, transformations are possible under specific conditions. Research has shown that selective transformations of C-F bonds in trifluoromethyl groups can be achieved, suggesting that similar chemistry may be applicable to difluoromethyl groups. tcichemicals.com These transformations can lead to the formation of other functional groups, expanding the synthetic utility of the molecule.

Reactivity of the Thiophene Core

The thiophene ring itself is an aromatic heterocycle and exhibits characteristic reactivity. nih.gov It is generally more reactive than benzene in electrophilic substitution reactions due to the ability of the sulfur atom to stabilize the intermediate carbocation. uoanbar.edu.iqnih.gov However, as mentioned, the presence of the electron-withdrawing difluoromethyl group at the 4-position deactivates the ring towards electrophilic attack.

Electrophilic substitution, if it occurs, is most likely to take place at the C-5 position, which is the most activated position in 3-substituted thiophenes. The C-2 position is also a potential site for substitution, though less favored. The precise outcome of electrophilic substitution reactions would depend on the specific reagents and reaction conditions.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is known to be more reactive towards electrophilic aromatic substitution (EAS) than benzene due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex). nih.govonlineorganicchemistrytutor.com However, the reactivity and regioselectivity of EAS on a substituted thiophene are heavily influenced by the electronic nature of the existing substituents. pearson.com In 3-Bromo-4-(difluoromethyl)thiophene, the ring is substituted with two electron-withdrawing groups, which both serve to deactivate the ring towards electrophilic attack compared to unsubstituted thiophene.

The directing effects of these groups determine the position of further substitution:

Bromo Group (at C3): Halogens are deactivating via their inductive effect but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance. In this case, the bromine at C3 would direct incoming electrophiles to the C2 and C5 positions.

Difluoromethyl Group (at C4): The -CF2H group is strongly electron-withdrawing and deactivating. On an aromatic ring, such groups typically act as meta-directors.

The combined influence of these substituents suggests that electrophilic substitution will be challenging but is most likely to occur at the C5 position. This position is ortho to the bromo directing group and meta to the difluoromethyl directing group, representing a consensus of the directing effects. The C2 position, while also ortho to the bromine, is adjacent to the strongly deactivating -CF2H group, which would likely disfavor substitution at this site due to both electronic and steric hindrance. Reactions like nitration or halogenation, which are classic EAS reactions, would be expected to yield the 5-substituted product predominantly, albeit requiring forcing conditions to overcome the deactivated nature of the ring. chemistry.coach

Nucleophilic Additions and Intramolecular Cyclizations Involving the Thiophene Ring

Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The reactivity of halothiophenes in SNAr reactions is significantly higher than that of their benzene analogues, a phenomenon attributed to the ability of the sulfur atom to stabilize the negatively charged Meisenheimer intermediate. uoanbar.edu.iqnih.gov The presence of strong electron-withdrawing groups on the thiophene ring further activates it for nucleophilic attack. nih.gov

Given that 3-Bromo-4-(difluoromethyl)thiophene possesses two potent electron-withdrawing groups, the ring is highly activated for SNAr. The reaction would proceed via the addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group. In this molecule, the most probable site for nucleophilic attack is the C3 position, leading to the displacement of the bromide ion. nih.gov This pathway is favored because the negative charge of the resulting Meisenheimer complex would be stabilized by the adjacent electron-withdrawing difluoromethyl group and the resonance effects of the nitro group often used in studies. nih.gov

Intramolecular cyclizations can provide access to fused heterocyclic systems. While no specific intramolecular cyclizations of 3-Bromo-4-(difluoromethyl)thiophene itself are reported, the reactivity of related functionalized thiophenes provides a blueprint for potential transformations. mdpi.com For instance, if a nucleophilic moiety were tethered to the molecule (e.g., through substitution of the bromine), it could potentially cyclize onto the thiophene ring or involve the difluoromethyl group. Studies on the cyclization of alkynylthiophenes demonstrate that functional groups appended to the thiophene core can readily participate in ring-forming reactions to create novel polycyclic structures. nih.gov Such reactions are often key steps in the synthesis of complex molecules for pharmaceuticals and materials science. nih.gov

Mechanistic Studies and Computational Insights into Reaction Pathways

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, properties, and reactivity of molecules. nih.govresearchgate.net While specific DFT studies on 3-Bromo-4-(difluoromethyl)thiophene are not prominent in the literature, extensive research on related substituted thiophenes provides significant insight. DFT calculations are used to determine key electronic parameters that govern reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scispace.comresearchgate.net

The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally corresponds to higher reactivity. scispace.com The introduction of electron-withdrawing groups, like the bromo and difluoromethyl substituents, is expected to lower the energies of both the HOMO and LUMO. This lowering of the LUMO energy makes the molecule a better electron acceptor, increasing its electrophilicity. mdpi.com The global electrophilicity index (ω), another parameter derivable from DFT, measures the propensity of a species to accept electrons. It is anticipated that 3-Bromo-4-(difluoromethyl)thiophene would possess a high electrophilicity index, characteristic of a molecule susceptible to attack by nucleophiles. scispace.commdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene | -6.1 | -0.9 | 5.2 |

| 3-Bromothiophene (B43185) | -6.2 | -1.2 | 5.0 |

| 2-Nitrothiophene | -7.0 | -2.8 | 4.2 |

| Thieno[3,4-b]thiophene | -5.5 | -1.5 | 4.0 |

This table presents representative DFT-calculated electronic properties for related thiophene derivatives to illustrate electronic trends. Data is compiled from various theoretical studies and may vary based on the computational level. nih.govmdpi.com

Elucidation of Regioselectivity and Stereoselectivity in Fluorinated Heterocycle Synthesis

The predictable synthesis of a specific isomer is a central goal in organic chemistry, and understanding the factors that control regioselectivity and stereoselectivity is paramount. acs.org For 3-Bromo-4-(difluoromethyl)thiophene, regioselectivity is a key consideration in its functionalization.

Regioselectivity: As discussed in section 3.3.1, electrophilic substitution is regioselectively directed to the C5 position due to the combined directing effects of the bromo and difluoromethyl groups. acs.org Conversely, nucleophilic aromatic substitution is expected to be highly regioselective at C3, the position of the bromine leaving group. nih.gov The development of transition-metal-catalyzed cross-coupling and C-H activation reactions has provided powerful methods for the regioselective functionalization of thiophenes, allowing for the synthesis of specific isomers that might be inaccessible through classical methods. acs.orgnih.govresearchgate.net

Stereoselectivity: While substitution on the aromatic ring of 3-Bromo-4-(difluoromethyl)thiophene does not inherently involve the creation of stereocenters, the synthesis of chiral thiophene derivatives is an area of growing interest. rsc.org Catalytic asymmetric dearomatization reactions, for example, can transform flat aromatic thiophenes into three-dimensional chiral molecules. rsc.org Furthermore, if reactions were to involve the difluoromethyl group, stereoselective transformations could be envisioned. The synthesis of fluorinated heterocycles often employs cycloaddition reactions where the stereochemical outcome can be controlled to produce specific diastereomers or enantiomers. rsc.org

Influence of Fluorination on Molecular Conformation and Intramolecular Reactivity

The incorporation of fluorine into organic molecules has profound stereoelectronic effects that influence molecular conformation and, consequently, reactivity. researchgate.net The difluoromethyl group (-CF2H) is particularly interesting; it is considered a bioisostere of hydroxyl (-OH) or thiol (-SH) groups and can act as a hydrogen bond donor, potentially influencing intermolecular interactions and binding to biological targets. researchgate.net

Fluorine substitution is known to have a significant impact on the conformational preferences of cyclic and acyclic systems. nih.gov In fluorinated six-membered rings like tetrahydrothiopyran, electrostatic and hyperconjugative interactions involving the fluorine atom can stabilize conformations that might otherwise be disfavored, such as those with an axial fluorine. nih.gov For 3-Bromo-4-(difluoromethyl)thiophene, the rotational barrier of the C-CF2H bond and its preferred orientation relative to the thiophene ring will be dictated by a complex interplay of steric and electronic factors. This preferred conformation can influence intramolecular reactivity by fixing the spatial relationship between the difluoromethyl group and other reactive sites on the molecule, potentially facilitating or hindering intramolecular cyclization reactions. nih.gov The precise three-dimensional structure dictated by the fluorinated substituent is therefore a critical factor in designing subsequent chemical transformations.

Research Applications of 3 Bromo 4 Difluoromethyl Thiophene As a Synthetic Building Block

Precursor in Medicinal Chemistry Research and Drug Discovery

In the quest for new therapeutics, the structural attributes of 3-Bromo-4-(difluoromethyl)thiophene make it a compelling starting material. The thiophene (B33073) nucleus is a recognized "privileged pharmacophore" in medicinal chemistry, present in numerous FDA-approved drugs. nih.govrsc.org Its incorporation can enhance biological activity and improve drug-receptor interactions. nih.gov

The introduction of fluorine and fluorinated groups into drug candidates is a widely used strategy to enhance pharmacokinetic properties. mdpi.com The difluoromethyl group, in particular, is of growing interest as it can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially improving metabolic stability and target affinity. acs.orgalfa-chemistry.comnih.gov The CF2H group is considered a lipophilic hydrogen bond donor, a property that can be fine-tuned to optimize drug-like characteristics. acs.orgbohrium.com

The bromo-substituent on the thiophene ring is a key functional group for synthetic elaboration. It readily participates in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of complex molecular architectures. sigmaaldrich.com This allows chemists to attach various aryl or heteroaryl groups, leading to the creation of diverse libraries of compounds for biological screening. For instance, thiophene derivatives have been synthesized and evaluated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govnih.govsciensage.info The combination of the reactive bromine and the modulating difluoromethyl group makes 3-Bromo-4-(difluoromethyl)thiophene a potent precursor for generating novel, biologically active molecules. acs.orgresearchgate.net

Table 1: Examples of Biologically Active Thiophene-Based Scaffolds

| Thiophene Derivative Class | Therapeutic Area/Activity | Synthetic Strategy Highlight |

|---|---|---|

| Thieno[2,3-d]pyrimidines | Anticancer, Anti-inflammatory | Cyclocondensation reactions sciensage.info |

| 2-Aryl-thiophenes | Antiviral (Ebola) | Suzuki coupling of bromo-thiophenes nih.gov |

| Thiophene-based lactones | Antitumor | Grignard reaction with thienyl magnesium bromide nih.gov |

This table illustrates the general utility of thiophene scaffolds in creating biologically active molecules, a potential application for derivatives of 3-Bromo-4-(difluoromethyl)thiophene.

The strategic incorporation of fluorine into heterocyclic systems is a cornerstone of modern drug discovery. mdpi.combioengineer.org Fluorinated heterocycles often exhibit enhanced metabolic stability, increased binding affinity, and improved membrane permeability. mdpi.com 3-Bromo-4-(difluoromethyl)thiophene serves as an ideal starting point for constructing such systems. The thiophene ring itself is a five-membered heterocycle that can be further elaborated or fused with other rings. nih.gov

The presence of the difluoromethyl group offers specific advantages. Unlike the more common trifluoromethyl group, the CF2H group can participate in hydrogen bonding, which can be crucial for molecular recognition at a biological target. alfa-chemistry.comnih.gov Researchers can leverage the bromine atom on the 3-Bromo-4-(difluoromethyl)thiophene scaffold to build out more complex, polycyclic, or substituted heterocyclic systems through reactions like direct arylation or cross-coupling, leading to novel pharmaceutical leads with potentially superior properties. acs.orgnih.gov The development of such novel fluorinated heterocyclic systems is a key area of research aimed at producing next-generation drugs. nih.gov

Building Block in Agrochemical Research and Development

Similar to medicinal chemistry, the agrochemical industry increasingly relies on fluorinated compounds to develop new and effective crop protection agents. The introduction of fluorine can enhance the efficacy and stability of pesticides and fungicides. researchgate.net The difluoromethyl group is a key component in several modern fungicides, such as those in the succinate (B1194679) dehydrogenase inhibitors (SDHIs) class. researchgate.net

Application in Advanced Materials Science

Thiophene-based molecules are fundamental components in the field of organic electronics due to their excellent semiconducting properties and synthetic accessibility. sigmaaldrich.comresearchgate.netnih.gov The ability to tune their electronic characteristics through chemical modification makes them prime candidates for a range of advanced materials.

Thiophene-based π-conjugated polymers and small molecules are at the forefront of research into organic semiconductors. researchgate.netspringerprofessional.de These materials are used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govspringerprofessional.de The performance of these devices is highly dependent on the molecular structure, which influences intermolecular interactions and solid-state packing. nih.govscispace.com

3-Bromo-4-(difluoromethyl)thiophene can be used as a monomer in polymerization reactions or as a building block for more complex organic semiconductors. The bromine atom provides a reactive site for polymerization, for example, through direct arylation polycondensation or Stille coupling. sigmaaldrich.comnih.gov The electron-withdrawing nature of the difluoromethyl group can be used to tune the energy levels (HOMO/LUMO) of the resulting polymer or molecule, which is a critical factor in designing high-performance n-channel or p-channel semiconductors. dntb.gov.uaresearchgate.net Judicious monomer design is key to developing solution-processable thiophene polymers with high charge-carrier mobility. nih.govscispace.com

Table 2: Properties of Thiophene-Based Organic Semiconductors

| Material Type | Key Structural Feature | Potential Application | Performance Metric |

|---|---|---|---|

| Poly(3-alkylthiophene)s | Regioregularity, side-chain engineering | OFETs, OPVs | High charge-carrier mobility sigmaaldrich.com |

| Fused Thiophenes | Extended π-conjugation | OFETs, OLEDs | Tunable electronic properties nih.gov |

This table summarizes general characteristics of thiophene-based semiconductors, for which 3-Bromo-4-(difluoromethyl)thiophene could serve as a valuable monomer.

Thiophene-containing materials are also integral to the development of organic light-emitting diodes (OLEDs). nih.govresearchgate.netspringerprofessional.de In OLEDs, the color and efficiency of light emission are determined by the electronic structure of the organic semiconductor used in the emissive layer. By incorporating 3-Bromo-4-(difluoromethyl)thiophene into larger conjugated systems, materials scientists can create novel fluorophores. The difluoromethyl group can influence the photophysical properties, such as the fluorescence quantum yield and emission wavelength, while the thiophene backbone provides the necessary charge transport capabilities. The synthetic versatility offered by the bromo-substituent allows for the creation of a wide array of emissive materials, contributing to the advancement of more efficient and color-tunable OLED displays and lighting. researchgate.netresearchgate.net

Integration into Sensor Technologies (e.g., chemical sensors)

While direct research literature specifically detailing the integration of 3-Bromo-4-(difluoromethyl)thiophene into sensor technologies is not extensively available in the public domain, the structural characteristics of the molecule strongly suggest its potential in the development of advanced chemical sensors. The thiophene core is a well-established component in the architecture of organic electronics, including chemiresistive and fluorescent sensors. The introduction of a difluoromethyl group can significantly influence the electronic properties and the intermolecular interactions of thiophene-based materials, making them highly sensitive to specific analytes.

A recent study on a polymer derived from the structurally similar compound, 3-(4-trifluoromethyl)-phenyl)-thiophene, demonstrated its application in an electrochemical sensor for the detection of synthetic stimulants. nih.gov The polymer-modified electrode showed high sensitivity and a low detection limit for the target analytes. nih.gov This suggests that a polymer incorporating the 3-Bromo-4-(difluoromethyl)thiophene unit could exhibit similar or even enhanced sensor capabilities. The difluoromethyl group, being a strong electron-withdrawing group, can modulate the electron density of the thiophene ring, which in turn can affect the binding affinity and selectivity towards certain analytes.

The bromine atom on the thiophene ring serves as a convenient handle for polymerization or for the introduction of other functional groups through cross-coupling reactions. This allows for the rational design and synthesis of tailored sensory materials. For instance, the bromine can be replaced with a variety of organic moieties to create a specific binding site for a target analyte, leading to a measurable change in the electrical or optical properties of the resulting material upon binding.

Table 1: Potential Sensor Applications and Key Features

| Sensor Type | Potential Analyte | Key Feature of 3-Bromo-4-(difluoromethyl)thiophene |

|---|---|---|

| Chemiresistive Sensor | Volatile Organic Compounds (VOCs) | Modulation of polymer conductivity upon analyte interaction. |

| Fluorescent Sensor | Metal Ions, Anions | Quenching or enhancement of fluorescence upon analyte binding. |

The development of sensors based on 3-Bromo-4-(difluoromethyl)thiophene would likely involve its polymerization or its incorporation into larger conjugated systems. The resulting materials could then be deposited as thin films on electrode surfaces to fabricate sensor devices. The performance of these sensors would be evaluated based on their sensitivity, selectivity, response time, and stability.

General Utility in the Synthesis of Complex Organic Molecules

The presence of a bromine atom on the thiophene ring makes 3-Bromo-4-(difluoromethyl)thiophene an excellent substrate for a wide range of cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. scispace.comresearchgate.net Consequently, this compound serves as a valuable building block for the synthesis of a diverse array of complex organic molecules with potential applications in medicinal chemistry and materials science. nih.govnih.gov

One of the most powerful applications of brominated thiophenes is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. nih.gov These reactions allow for the introduction of various substituents at the 3-position of the thiophene ring. The difluoromethyl group at the 4-position can influence the reactivity of the bromine atom and can also impart unique properties to the final products. For instance, the incorporation of a difluoromethyl group is a well-known strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity.

Table 2: Representative Cross-Coupling Reactions of 3-Bromo-4-(difluoromethyl)thiophene

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 3-Aryl-4-(difluoromethyl)thiophene |

| Stille | Organostannane | Pd(PPh₃)₄ | 3-Substituted-4-(difluoromethyl)thiophene |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | 3-Alkenyl-4-(difluoromethyl)thiophene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 3-Alkynyl-4-(difluoromethyl)thiophene |

The resulting substituted difluoromethylthiophenes can serve as key intermediates in the synthesis of more complex molecular architectures. For example, they can be further elaborated to create novel heterocyclic systems or incorporated into larger conjugated molecules for applications in organic electronics. The ability to introduce a wide range of functional groups through cross-coupling reactions highlights the general utility of 3-Bromo-4-(difluoromethyl)thiophene as a versatile synthetic building block.

The strategic placement of the bromine and difluoromethyl groups on the thiophene ring allows for regioselective synthesis, providing access to a variety of previously inaccessible compounds. This makes 3-Bromo-4-(difluoromethyl)thiophene a valuable tool for chemists engaged in the discovery and development of new functional molecules.

Advanced Spectroscopic and Analytical Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Bromo-4-(difluoromethyl)thiophene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy reveals information about the hydrogen atoms in a molecule. In the case of 3-Bromo-4-(difluoromethyl)thiophene, the spectrum is expected to show distinct signals for the two protons on the thiophene (B33073) ring and the single proton of the difluoromethyl group. The chemical shifts (δ) of the ring protons are influenced by the electronegativity of the adjacent sulfur and bromine atoms, as well as the difluoromethyl group. The proton of the -CHF₂ group will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-Bromo-4-(difluoromethyl)thiophene will produce a separate signal. The spectrum would show four signals for the thiophene ring carbons and one for the difluoromethyl carbon. The carbon bonded to the bromine atom (C3) and the carbon bonded to the difluoromethyl group (C4) would exhibit chemical shifts influenced by these substituents. The difluoromethyl carbon signal will be split into a triplet due to one-bond coupling with the two fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Organofluorine Compounds

For organofluorine compounds, Fluorine-19 NMR (¹⁹F NMR) is a powerful and highly sensitive technique. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio. In 3-Bromo-4-(difluoromethyl)thiophene, the two fluorine atoms of the -CHF₂ group are chemically equivalent and will give rise to a single signal. This signal will be split into a doublet due to coupling with the single proton of the difluoromethyl group, providing clear evidence for the -CHF₂ moiety.

Analysis of Coupling Constants (e.g., JCF)

Coupling constants (J) provide valuable information about the connectivity of atoms. In the spectra of 3-Bromo-4-(difluoromethyl)thiophene, carbon-fluorine (JCF) and hydrogen-fluorine (JHF) coupling constants are particularly diagnostic. The one-bond carbon-fluorine coupling (¹JCF) for the difluoromethyl group is typically large and confirms the direct attachment of fluorine to carbon. Similarly, the two-bond hydrogen-fluorine coupling (²JHF) observed in the ¹H NMR spectrum as a triplet for the -CHF₂ proton is a key identifier.

Table 1: Summary of Expected NMR Spectroscopic Data for 3-Bromo-4-(difluoromethyl)thiophene

| Nucleus | Signal | Expected Multiplicity | Coupling Constant |

| ¹H | Thiophene Ring Protons | Doublet, Doublet | JHH |

| ¹H | -CH F₂ | Triplet | ²JHF |

| ¹³C | Thiophene Ring Carbons | Singlet | - |

| ¹³C | -C HF₂ | Triplet | ¹JCF |

| ¹⁹F | -CHF ₂ | Doublet | ²JHF |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For 3-Bromo-4-(difluoromethyl)thiophene (C₅H₃BrF₂S), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 2: HRMS Data for 3-Bromo-4-(difluoromethyl)thiophene

| Ion | Calculated Exact Mass (m/z) |

| [C₅H₃⁷⁹BrF₂S]⁺ | 211.9107 |

| [C₅H₃⁸¹BrF₂S]⁺ | 213.9086 |

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like 3-Bromo-4-(difluoromethyl)thiophene. In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

For this compound, a non-polar or medium-polarity column (e.g., a DB-5 or HP-5ms) would likely be used. The resulting chromatogram would show a peak for 3-Bromo-4-(difluoromethyl)thiophene at a specific retention time, while the mass spectrum for that peak would confirm its identity by matching its molecular ion and fragmentation pattern. The purity can be estimated by comparing the area of the main peak to the areas of any impurity peaks. Analysis of related compounds like 3-bromothiophene (B43185) often utilizes GC for characterization. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. mdpi.com For purity assessment of 3-Bromo-4-(difluoromethyl)thiophene, a reversed-phase HPLC method would be appropriate. In this setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a non-polar stationary phase (e.g., C18) propelled by a polar mobile phase.

A common method would involve a gradient elution, starting with a higher proportion of water (often with a small amount of acid like formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This ensures that compounds with varying polarities are effectively separated and eluted. A UV detector, likely set at a wavelength where the thiophene ring absorbs strongly (e.g., around 230-260 nm), would monitor the column effluent. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Flash column chromatography is the standard technique for purifying compounds in a research laboratory setting following a chemical reaction. It is a rapid form of column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation.

To purify 3-Bromo-4-(difluoromethyl)thiophene, the crude reaction mixture would first be concentrated. A suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate), is determined using thin-layer chromatography (TLC). The crude material is then loaded onto the top of a column packed with silica (B1680970) gel. The chosen solvent mixture is pushed through the column, and the separated components are collected in fractions. The composition of these fractions is monitored by TLC to identify those containing the pure product, which are then combined and evaporated to yield the purified compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique used to determine the mass percentage of each element within a compound. The experimental results are then compared to the theoretical values calculated from the proposed molecular formula. This comparison serves as a fundamental check for the purity and correctness of the synthesized compound. The molecular formula for 3-Bromo-4-(difluoromethyl)thiophene is C₅H₃BrF₂S. The theoretical elemental composition can be calculated based on its atomic constituents and their atomic weights.

Table 3: Theoretical Elemental Composition of 3-Bromo-4-(difluoromethyl)thiophene

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 28.19 |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.42 |

| Bromine | Br | 79.904 | 1 | 79.904 | 37.50 |

| Fluorine | F | 18.998 | 2 | 37.996 | 17.83 |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.05 |

| Total | 213.039 | 100.00 |

An experimental result from an elemental analyzer that closely matches these theoretical percentages would provide strong evidence for the successful synthesis and purification of 3-Bromo-4-(difluoromethyl)thiophene, thus confirming its empirical formula.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Optical Properties (relevant for materials research)

The optical properties of thiophene-based molecules are of significant interest in materials science, particularly for applications in organic electronics. UV-Vis spectroscopy is a fundamental technique used to determine the electronic absorption characteristics of these compounds, providing insights into their electron transition energies and potential for use in devices like organic photovoltaic cells and light-emitting diodes.

Typically, the UV-Vis spectrum of a thiophene derivative would reveal absorption bands corresponding to π-π* and n-π* electronic transitions. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the thiophene ring. For instance, the introduction of a bromine atom (an auxochrome) and a difluoromethyl group (an electron-withdrawing group) at the 3 and 4 positions, respectively, would be expected to influence the electronic structure and thus the UV-Vis absorption profile of the parent thiophene molecule. However, without experimental data, any discussion of these effects remains speculative.

Further experimental research is required to determine the specific UV-Vis absorption properties of 3-Bromo-4-(difluoromethyl)thiophene and to fully understand its potential for applications in materials science.

Data Table

No experimental data is available for 3-Bromo-4-(difluoromethyl)thiophene.

| Compound Name | Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| 3-Bromo-4-(difluoromethyl)thiophene | Not Available | Not Available | Not Available | Not Available |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of thiophene (B33073) derivatives. nih.govepstem.net These methods are used to calculate the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of molecular stability and reactivity. nih.gov A smaller gap generally indicates higher reactivity. nih.gov For substituted thiophenes, DFT calculations can precisely model how substituents like bromine and difluoromethyl groups modulate the electronic properties of the aromatic ring. nih.govepstem.net

In studies of similar thiophene derivatives, DFT has been employed to optimize molecular geometries and calculate key electronic parameters. nih.gov The electron-withdrawing nature of both the bromine atom and the difluoromethyl group is expected to lower the energy levels of both HOMO and LUMO in 3-Bromo-4-(difluoromethyl)thiophene, influencing its susceptibility to nucleophilic or electrophilic attack. The calculation of molecular electrostatic potential (MEP) maps further reveals the charge distribution, highlighting electron-rich and electron-poor regions of the molecule, which is critical for predicting sites of interaction. emerginginvestigators.org

The following table illustrates the type of data generated from DFT calculations for a representative substituted thiophene, providing insight into the electronic properties that would be determined for 3-Bromo-4-(difluoromethyl)thiophene.

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Thiophene Derivative

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -1.5 | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.0 | Relates to chemical reactivity and kinetic stability |

Prediction of Reaction Pathways and Energy Barriers

A significant application of computational chemistry is the prediction of detailed reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. smu.edunih.gov For a molecule like 3-Bromo-4-(difluoromethyl)thiophene, theoretical studies can model its participation in various organic reactions, such as cross-coupling, cyclization, or substitution reactions. montclair.eduacs.org By mapping the potential energy surface of a reaction, researchers can identify the most favorable pathway from reactants to products. smu.edu

This process involves calculating the energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. smu.edu The energy difference between the reactants and the highest-energy transition state determines the reaction's activation barrier, which is directly related to the reaction rate. nih.gov Such computational analyses can explain observed product distributions, predict the feasibility of a proposed synthetic route, and guide the optimization of reaction conditions. nih.gov For instance, modeling the reaction of 3-Bromo-4-(difluoromethyl)thiophene in a hypothetical cross-coupling reaction would allow for the comparison of different catalytic cycles and predict the energetic viability of each step. montclair.edu

The table below provides a hypothetical example of a calculated reaction profile, illustrating how computational methods are used to quantify the energetics of a chemical transformation.

Table 2: Example of a Calculated Reaction Profile for a Hypothetical Reaction Step

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +20.5 |

| Intermediate | -5.2 |

| Products | -10.8 |

Studies on the Influence of Fluorine on Molecular Properties and Conformational Behavior

The introduction of fluorine-containing groups, such as the difluoromethyl (CF2H) group, can dramatically alter the physicochemical properties of a molecule. emerginginvestigators.orgbeilstein-journals.org The CF2H group is of particular interest as it can act as a bioisostere of alcohol, thiol, or amine groups and can participate in hydrogen bonding. nih.govnih.gov Computational studies are essential for understanding these effects. nih.govbohrium.commdpi.com

The high electronegativity of fluorine atoms in the CF2H group exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the C-H bond within the group and the electronic character of the thiophene ring. beilstein-journals.orgst-andrews.ac.uk Furthermore, the CF2 group can significantly impact the conformational preferences of the molecule. beilstein-journals.orgst-andrews.ac.uk Computational modeling, including DFT and Natural Bond Orbital (NBO) analysis, can elucidate the stabilizing or destabilizing interactions, such as electrostatic and hyperconjugative interactions, that dictate the preferred rotational orientation (conformation) of the difluoromethyl group relative to the thiophene ring. nih.gov These conformational preferences are critical as they can affect how the molecule interacts with biological targets or participates in chemical reactions. bohrium.commdpi.com

Virtual Reactivity Screening in Pharmaceutical and Agrochemical Research and Development

Virtual screening is a powerful computational technique used in the early stages of drug and agrochemical development to identify promising lead compounds from large chemical libraries. nih.govnih.govresearchgate.net Thiophene derivatives are recognized as privileged structures in medicinal chemistry, appearing in numerous approved drugs. researchgate.netrsc.org 3-Bromo-4-(difluoromethyl)thiophene, as a functionalized building block, is a candidate for such screening.

In this process, the 3D structure of the molecule is computationally docked into the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.netnih.gov Scoring functions are then used to predict the binding affinity and rank potential candidates. researchgate.netnih.gov This in silico approach allows for the rapid and cost-effective evaluation of thousands of compounds, prioritizing those with the highest likelihood of biological activity for subsequent experimental synthesis and testing. researchgate.net The specific reactivity conferred by the bromo and difluoromethyl substituents can be leveraged in these screenings to predict interactions with target proteins, for example, through halogen bonding or hydrogen bonding, respectively. nih.govnih.gov This computational pre-selection significantly accelerates the discovery pipeline for new pharmaceuticals and agrochemicals. researchgate.netrsc.org

Future Research Directions and Emerging Trends

Development of Novel, Efficient, and Sustainable Synthetic Routes

The development of new and improved methods for the synthesis of fluorinated thiophenes remains a high-priority research area. researchgate.net Traditional approaches often rely on condensation reactions or the subsequent functionalization of a pre-existing thiophene (B33073) ring. researchgate.net However, recent efforts have shifted towards more innovative strategies that offer greater regioselectivity and atom economy, starting from acyclic precursors. mdpi.com

Future synthetic strategies are expected to increasingly incorporate metal-catalyzed reactions and one-pot procedures to streamline the synthesis of complex thiophene derivatives. researchgate.netmdpi.com These methods aim to construct the thiophene ring with a desired substitution pattern in a single, efficient step. mdpi.com

Exploration of New Reactivities and Site-Selective Functionalization Strategies for Fluorinated Thiophenes

Understanding and controlling the reactivity of fluorinated thiophenes is crucial for their application in various fields. The introduction of fluorine-containing groups, such as the difluoromethyl group, significantly alters the electronic properties of the thiophene ring, influencing its reactivity and the site-selectivity of subsequent chemical transformations.

A key challenge and area of active research is the development of methods for the site-selective functionalization of polyfunctionalized aromatic compounds, including those containing multiple reactive sites. nih.gov Researchers are exploring mechanistically driven strategies to predictably install functional groups at specific positions on the thiophene scaffold. nih.gov This level of control would enable the rapid generation of diverse analogs for structure-activity relationship (SAR) studies, which are vital in drug discovery. nih.gov

Exploratory studies on the reactivity of substituted thiophenes have demonstrated their potential as precursors to a wide range of interesting products, including new classes of thienothiophenes. researchgate.net Future work will likely focus on uncovering novel reaction pathways and expanding the toolbox of synthetic chemists for the precise modification of fluorinated thiophenes.

Targeted Synthesis of Analogs for Optimized Biological and Material Applications

The unique properties imparted by fluorine atoms make fluorinated thiophenes attractive candidates for both biological and material science applications. researchgate.netnih.gov The targeted synthesis of analogs of 3-Bromo-4-(difluoromethyl)thiophene is a major thrust in current research, aiming to fine-tune the compound's properties for specific uses.

In medicinal chemistry, thiophene derivatives are recognized for their diverse pharmacological properties and are of particular interest due to their structural similarities to many natural and synthetic compounds with known biological potential. nih.gov Research is focused on synthesizing novel thiophene analogs as potential anticancer agents, with studies evaluating their cytotoxicity against various cancer cell lines. researchgate.netbenthamscience.com The development of orally bioavailable and blood-brain barrier-permeable Ebola virus entry inhibitors based on a thiophene scaffold is another promising avenue of investigation. nih.gov

In materials science, thiophene derivatives are extensively used in the development of organic electronic materials, such as those for solar cells and fluorescent markers. researchgate.net The ability to precisely modify the thiophene structure allows for the tuning of its electronic and optical properties. nih.gov Future research will continue to explore the synthesis of novel thiophene-based materials with enhanced performance characteristics.

Advanced Analytical Methodologies for Comprehensive Organofluorine Compound Characterization

The increasing prevalence of organofluorine compounds in various products and the environment necessitates the development of advanced analytical methods for their comprehensive characterization. diva-portal.orgdiva-portal.org A significant challenge lies in the accurate detection and quantification of a wide range of fluorinated substances, including pharmaceuticals and their metabolites, in complex matrices like human serum. researchgate.netacs.org

Current research focuses on developing a comprehensive analytical workflow that combines multiple techniques to identify and quantify both known and unknown organofluorine compounds. diva-portal.orgdiva-portal.orgresearchgate.netacs.org This often involves a "top-down" approach where total organofluorine or extractable organofluorine is first measured, followed by targeted analysis and non-target screening to identify individual compounds. diva-portal.orgdiva-portal.org

A variety of advanced analytical techniques are employed for the characterization of organofluorine compounds:

| Analytical Technique | Application in Organofluorine Characterization |

| Fluorine-19 NMR Spectroscopy | Offers high sensitivity and specificity for structural elucidation and quantitative analysis of organofluorine compounds. numberanalytics.com |

| Mass Spectrometry (MS) | Used to detect fluorine-containing fragments, providing information on molecular structure. numberanalytics.com High-resolution mass spectrometry is crucial for suspect screening. researchgate.netacs.org |

| Infrared (IR) Spectroscopy | Detects the characteristic vibrational frequencies of C-F bonds. numberanalytics.com |

| Combustion Analysis | Determines the total fluorine content in a sample by converting it to a detectable form like hydrogen fluoride (B91410). numberanalytics.com |

The lack of certified reference materials and inter-laboratory comparisons for organofluorine analysis remains a challenge, making data comparability across different studies difficult. diva-portal.orgdiva-portal.org Future efforts will likely focus on addressing these gaps to improve the reliability and standardization of analytical methods.

Integration of Computational and Experimental Approaches for Rational Design and Discovery

The integration of computational modeling with experimental synthesis and testing is becoming an increasingly powerful strategy for the rational design and discovery of new molecules with desired properties. This approach is particularly valuable in the context of developing novel thiophene derivatives for specific applications.

Computational methods can be used to predict the electronic properties, reactivity, and potential biological activity of new thiophene analogs before they are synthesized in the lab. This allows researchers to prioritize the most promising candidates, saving time and resources. By understanding the structure-activity relationships, computational models can guide the design of molecules with optimized performance.

While the search results did not provide specific examples of the integration of computational and experimental approaches for 3-Bromo-4-(difluoromethyl)thiophene, this is a well-established trend in modern chemical research and is highly relevant to the future development of this and other fluorinated heterocycles. The synergy between in silico design and empirical validation will undoubtedly accelerate the discovery of next-generation materials and pharmaceuticals based on the thiophene scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Bromo-4-(difluoromethyl)thiophene, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The synthesis typically involves halogenation and fluoromethylation steps. For example, bromination of 4-(difluoromethyl)thiophene using N-bromosuccinimide (NBS) under controlled radical conditions (e.g., light or AIBN initiation) can yield regioselective substitution at the 3-position . Side reactions, such as over-bromination or ring-opening, can be mitigated by maintaining low temperatures (0–5°C) and stoichiometric control of NBS. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, MS, FTIR) distinguish 3-Bromo-4-(difluoromethyl)thiophene from structurally similar derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : The difluoromethyl group (–CF₂H) shows a characteristic triplet in ¹H NMR (δ ~5.8–6.2 ppm, J ~55 Hz) and a quartet in ¹⁹F NMR. Bromine’s electron-withdrawing effect deshields adjacent protons, shifting aromatic protons upfield (δ ~6.7–7.1 ppm) .

- HRMS : The molecular ion [M+H]⁺ for C₅H₃BrF₂S is expected at m/z 223.91. Isotopic patterns (Br: ~1:1 for ⁷⁹Br/⁸¹Br) confirm bromine presence .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, conceptual DFT) predict the regioselectivity of electrophilic substitution in 3-Bromo-4-(difluoromethyl)thiophene?

- Methodological Answer : Global electrophilicity indices (ω) and local Parr functions identify reactive sites. The bromine atom directs electrophiles to the 2- or 5-positions due to resonance effects, while the –CF₂H group introduces steric hindrance and electronic deactivation. DFT calculations (B3LYP/6-311+G(d,p)) show that the LUMO energy at the 5-position is lower (~-1.8 eV), favoring electrophilic attack there .

Q. How does the difluoromethyl group influence the compound’s electronic properties in π-conjugated systems (e.g., organic semiconductors)?

- Methodological Answer : The –CF₂H group reduces π-electron density via inductive effects, lowering the HOMO level (~-5.4 eV vs. –5.1 eV for non-fluorinated analogs), which enhances oxidative stability in polymers. However, steric bulk from –CF₂H disrupts backbone planarity, reducing charge mobility. Cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) reveals a quasi-reversible oxidation peak at +1.2 V (vs. Ag/AgCl) .

Q. What strategies address challenges in cross-coupling reactions (e.g., Suzuki-Miyaura) involving 3-Bromo-4-(difluoromethyl)thiophene?

- Methodological Answer : The electron-withdrawing –CF₂H group slows oxidative addition in Pd-catalyzed couplings. Using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) improves catalytic efficiency. For example, coupling with phenylboronic acid achieves ~85% yield in toluene/K₃PO₄ at 100°C . Side reactions (e.g., protodebromination) are suppressed by anhydrous conditions and degassed solvents .

Critical Analysis of Contradictions

- Synthetic Yield vs. Steric Effects : notes that electron-withdrawing –CF₂H groups hinder polymerization due to electron deficiency, conflicting with ’s reports on thiophene-based semiconductors. This discrepancy highlights the need for tailored substituent placement (e.g., spacing –CF₂H from the π-system) .

- Regioselectivity in Halogenation : While DFT predicts 5-position reactivity , experimental data in show bromination at the 3-position, suggesting steric/kinetic factors override electronic preferences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.